molecular formula C13H17ClN2O B1621291 4-(4-Chlorophenyl)cyclohexanecarbohydrazide CAS No. 368870-04-6

4-(4-Chlorophenyl)cyclohexanecarbohydrazide

Cat. No. B1621291
CAS RN: 368870-04-6
M. Wt: 252.74 g/mol
InChI Key: DWFIARWELZHSCS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)cyclohexanecarbohydrazide is a chemical compound . It is derived from 4-(4-chlorophenyl)-cyclohexane carboxylic acid . This compound has been studied for its antibacterial activity .


Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide involves the nucleophilic addition-elimination reaction of substituted acetophenones with 4-(4-chlorophenyl)cyclohexanecarbohydrazide . The structures of the synthesized compounds are confirmed by 1H NMR, IR, and mass spectral data .


Molecular Structure Analysis

The molecular formula of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide is C13H17ClN2O . Its molecular weight is 252.74 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide are nucleophilic addition-elimination reactions . These reactions involve the interaction of substituted acetophenones with 4-(4-chlorophenyl)cyclohexanecarbohydrazide .

Scientific Research Applications

Synthesis and Characterization

A study by Özer et al. (2009) focused on the synthesis and characterization of various derivatives of cyclohexanecarboxamide, including those with a 4-chlorophenyl substituent. These compounds were analyzed using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction, emphasizing their structural and chemical properties (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Investigations

Li and Wang (2010) synthesized a compound closely related to 4-(4-chlorophenyl)cyclohexanecarbohydrazide and analyzed its crystal structure, providing insights into the molecular conformations and interactions in such compounds (Li & Wang, 2010).

Potential Biological Activities

A study by Bekircan, Ülker, and Menteşe (2015) synthesized novel compounds derived from a similar structure and investigated their lipase and α-glucosidase inhibition, indicating potential biological activities of these compounds (Bekircan, Ülker, & Menteşe, 2015).

Chemical Reactions and Synthesis

The research by Yeo, Azizan, and Tiekink (2019) on the synthesis of a compound structurally related to 4-(4-chlorophenyl)cyclohexanecarbohydrazide, provided detailed insights into the chemical reactions involved in its formation and the resultant molecular structure (Yeo, Azizan, & Tiekink, 2019).

Antimicrobial and Anticonvulsant Activities

Hafez, El-Gazzar, and Zaki (2016) synthesized derivatives of a similar structure and assessed their antimicrobial activities, providing a basis for the potential application of 4-(4-chlorophenyl)cyclohexanecarbohydrazide in antimicrobial treatments (Hafez, El-Gazzar, & Zaki, 2016).

Photochemistry and Reactivity

The study by Protti, Fagnoni, Mella, and Albini (2004) explored the photochemical properties of compounds with 4-chlorophenyl groups, which could be relevant for understanding the photochemical behavior of 4-(4-chlorophenyl)cyclohexanecarbohydrazide (Protti, Fagnoni, Mella, & Albini, 2004).

Safety and Hazards

The safety and hazards of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide are not explicitly mentioned in the available resources. It is recommended to handle the compound with appropriate safety measures .

Future Directions

The future directions for the study of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide could involve further exploration of its antibacterial properties . Additionally, the development of new antibacterial agents with exclusive structure and with a mechanism of action possibly different from that of existing antimicrobial agents could be a potential area of research .

properties

IUPAC Name

4-(4-chlorophenyl)cyclohexane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(17)16-15/h5-9,11H,1-4,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFIARWELZHSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381543
Record name 4-(4-chlorophenyl)cyclohexanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)cyclohexanecarbohydrazide

CAS RN

368870-04-6
Record name 4-(4-Chlorophenyl)cyclohexanecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368870-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorophenyl)cyclohexanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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